
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzothiophene.
Alkylation: The benzothiophene undergoes alkylation using methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl group at the 5-position.
Allylation: The next step involves the introduction of the prop-2-en-1-yl group. This is achieved through a palladium-catalyzed allylation reaction using allyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced alkenes, alcohols.
Substitution: Halogenated benzothiophenes, nitrobenzothiophenes, sulfonated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.
Pharmaceutical Applications: It may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiophene: Lacks the prop-2-en-1-yl group, making it less versatile in certain applications.
5-Ethyl-2-(prop-2-en-1-yl)-1-benzothiophene: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and properties.
2-(Prop-2-en-1-yl)-1-benzothiophene: Lacks the methyl group, which may influence its chemical behavior and applications.
Uniqueness
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene is unique due to the presence of both the methyl and prop-2-en-1-yl groups
Eigenschaften
CAS-Nummer |
89816-55-7 |
|---|---|
Molekularformel |
C12H12S |
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
5-methyl-2-prop-2-enyl-1-benzothiophene |
InChI |
InChI=1S/C12H12S/c1-3-4-11-8-10-7-9(2)5-6-12(10)13-11/h3,5-8H,1,4H2,2H3 |
InChI-Schlüssel |
MYJNBNHUJPOMFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


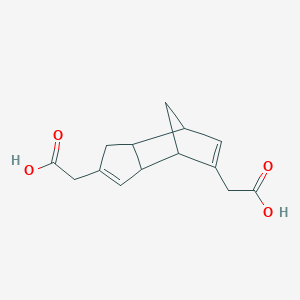
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
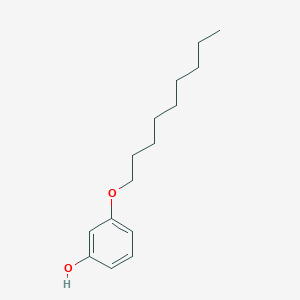
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
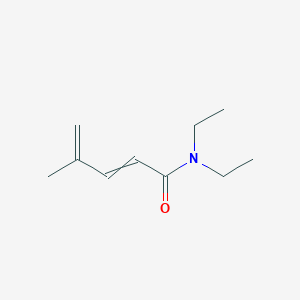

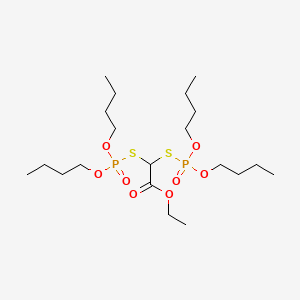
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
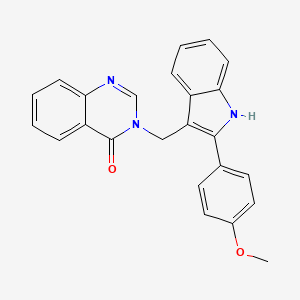
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)

![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

